molecular formula C31H43N3O8 B12726058 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate CAS No. 71952-91-5

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate

Cat. No.: B12726058
CAS No.: 71952-91-5
M. Wt: 585.7 g/mol
InChI Key: YMKRDDRXRHTMGF-QROFUBQGSA-N
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Description

Core Structural Comparison

Feature Classical Ansamycin (e.g., Rifabutin) Target Compound
Macrocycle 20-membered naphthoquinone fused to ansa chain 22-membered benzoquinone with bicyclo system
Key substituents Hydroxyl, acetyloxy, methyl Cyclopropylamino, carbamate, multiple methyl
Functional groups Quinone, hydroxyl, methoxy Trioxo, hydroxy, methoxy, carbamate

The 2-azabicyclo[16.3.1]docosa system replaces the traditional ansa bridge, increasing structural rigidity. The carbamate group at position 9 contrasts with rifabutin’s acetyloxy group, potentially altering bacterial RNA polymerase binding kinetics.

Comparative Analysis of Nomenclature Across Regulatory Databases

Regulatory databases employ distinct naming conventions for ansamycin derivatives:

Database-Specific Nomenclature

Database Rifabutin Example Target Compound
PubChem [(7S,9E...13-yl] acetate (CID 135398743) Likely uses full IUPAC name with CAS cross-reference
DrugBank Rifabutin (DB00615) May prioritize generic name over IUPAC
ChEMBL CHEMBL444633 (simplified parent structure) Likely includes carbamate in descriptor

The compound’s cyclopropylamino group introduces nomenclature challenges. While rifabutin derivatives use “spiro” prefixes for cyclic amines, this compound’s IUPAC name explicitly defines the bicyclo system and carbamate using positional numbering. Regulatory harmonization remains incomplete, as evidenced by inconsistent representation of methoxy and methyl groups in public databases.

Table 1: Functional Group Analysis vs. Rifabutin

Position Rifabutin Target Compound Biochemical Implication
8 Methoxy Methoxy Maintains hydrophobic interactions
9 Acetyloxy Carbamate Alters hydrogen-bonding capacity
19 Hydrogen Cyclopropylamino Steric effects on target binding

This structural comparison highlights how targeted substitutions modulate physicochemical properties while retaining ansamycin-like activity against bacterial RNA polymerase.

Properties

CAS No.

71952-91-5

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

IUPAC Name

[(4Z,6Z,10Z)-19-(cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C31H43N3O8/c1-16-12-21-26(33-20-10-11-20)23(35)15-22(28(21)37)34-30(38)17(2)8-7-9-24(40-5)29(42-31(32)39)19(4)14-18(3)27(36)25(13-16)41-6/h7-9,14-16,18,20,24-25,27,29,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8-,19-14-

InChI Key

YMKRDDRXRHTMGF-QROFUBQGSA-N

Isomeric SMILES

CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)\C)OC)OC(=O)N)/C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Core

The bicyclic 2-azabicyclo[16.3.1]docosa framework is synthesized via intramolecular cyclization reactions starting from linear precursors containing appropriate functional groups. Key steps include:

  • Selective oxidation and reduction to install keto and hydroxy groups.
  • Use of protecting groups to mask sensitive functionalities during intermediate steps.
  • Control of double bond geometry (E/Z isomerism) through selective reagents and reaction conditions.

Introduction of Methoxy and Methyl Groups

Methoxy groups at positions 8 and 14, and methyl groups at positions 4, 10, 12, and 16, are introduced via:

  • Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Methoxylation through nucleophilic substitution or methylation of hydroxy precursors.
  • Regioselective functionalization guided by steric and electronic effects.

Installation of the Cyclopropylamino Group

The cyclopropylamino substituent at position 19 is introduced by:

  • Nucleophilic substitution of a leaving group (e.g., halide) with cyclopropylamine.
  • Use of mild bases to avoid side reactions.
  • Purification to remove unreacted amine and byproducts.

Carbamate Formation

The carbamate group at the 9-position is formed by:

  • Reaction of the corresponding hydroxy group with an isocyanate derivative or carbamoyl chloride.
  • Use of catalysts such as tertiary amines to facilitate carbamate bond formation.
  • Control of moisture to prevent hydrolysis.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Bicyclic core formation Intramolecular cyclization, oxidants/reductants 0–50 °C Dichloromethane, THF 60–75 Protecting groups used
Methylation/Methoxylation Methyl iodide, base (K2CO3) 25–40 °C Acetone, DMF 70–85 Regioselectivity critical
Cyclopropylamino substitution Cyclopropylamine, mild base (triethylamine) 20–30 °C Ethanol, DCM 65–80 Avoid excess amine
Carbamate formation Isocyanate or carbamoyl chloride, catalyst 0–25 °C DCM, THF 75–90 Anhydrous conditions required

Purification and Characterization

  • Purification is typically achieved by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
  • Stereochemical purity is confirmed by chiral HPLC or X-ray crystallography.

Research Findings and Challenges

  • The synthesis demands precise control of stereochemistry due to multiple chiral centers.
  • Side reactions such as over-alkylation or hydrolysis of carbamate can reduce yield.
  • Optimization of reaction times and temperatures is crucial to balance conversion and selectivity.
  • Scale-up requires robust protocols to maintain consistency and purity.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Critical Parameters Yield Range (%)
1 Bicyclic core synthesis Cyclization, oxidation/reduction Temperature control, protecting groups 60–75
2 Methylation and methoxylation Methyl iodide, base Regioselectivity, solvent choice 70–85
3 Cyclopropylamino group addition Cyclopropylamine, mild base Stoichiometry, reaction time 65–80
4 Carbamate formation Isocyanate/carbamoyl chloride Anhydrous conditions, catalyst 75–90

Chemical Reactions Analysis

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate has several scientific research applications:

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Cyclopropylamino Group: The cyclopropyl moiety in the primary compound may reduce oxidative metabolism compared to bulkier amines (e.g., 3,4-dihydroxyphenethylamino), thereby improving pharmacokinetics .
  • Methoxy Groups : The dimethoxy configuration (positions 8 and 14) is conserved across analogs, suggesting a role in maintaining scaffold rigidity. Trimethoxy variants (e.g., ) exhibit higher molecular weights but unconfirmed therapeutic advantages.
  • Linker Modifications : In PROTAC derivatives (e.g., 3c–3f), extended polyethylene glycol (PEG) chains facilitate ternary complex formation between HSP90 and E3 ubiquitin ligases, promoting target degradation .

Biological Activity

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure features multiple functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C31H43N3O8. It contains various functional groups including hydroxy (-OH), methoxy (-OCH3), and carbamate (-NHCOO-) functionalities. These groups are crucial for its interaction with biological targets.

Biological Activity

Preliminary studies have indicated that this compound may exhibit diverse biological activities:

  • Antitumor Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : Some studies suggest potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : The compound may have implications for neuroprotection due to its ability to modulate neurotransmitter levels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveModulates neurotransmitter levels

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes critical for cancer cell survival.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Case Study on Antitumor Effects : A study demonstrated that a similar bicyclic compound inhibited the growth of breast cancer cells through apoptosis induction.
  • Antimicrobial Activity Assessment : In vitro studies indicated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.

Research Findings

Recent findings emphasize the need for further research to elucidate the full spectrum of biological activities and mechanisms associated with this compound:

  • In Vitro Studies : Preliminary in vitro assays show promising results in inhibiting cancer cell lines.
  • In Vivo Studies : Animal models are being utilized to assess the therapeutic efficacy and safety profile of the compound.

Q & A

Q. What methodological framework integrates multi-omics data to elucidate the compound’s mechanism of action in resistant bacterial strains?

  • Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map bacterial response pathways. Use CRISPR-Cas9 knockouts to validate candidate targets. Integrate data via network pharmacology tools (e.g., Cytoscape) to identify hub proteins .

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